4-ethoxy-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzamide
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Overview
Description
4-ethoxy-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with ethoxy and fluorophenoxy groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated phenol reacts with a halogenated pyrimidine derivative.
Attachment of the Benzamide Group: The benzamide group can be attached through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Ethoxylation: The ethoxy group can be introduced through an alkylation reaction, where an ethyl halide reacts with the appropriate intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, allowing for further derivatization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-ethoxy-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies exploring its interactions with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-[2-(2-chlorophenoxy)pyrimidin-5-yl]benzamide
- 4-ethoxy-N-[2-(2-bromophenoxy)pyrimidin-5-yl]benzamide
- 4-ethoxy-N-[2-(2-methylphenoxy)pyrimidin-5-yl]benzamide
Uniqueness
4-ethoxy-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzamide is unique due to the presence of the fluorophenoxy group, which can impart distinct electronic and steric properties compared to its analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Biological Activity
4-ethoxy-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C17H18FN3O2. Its structure includes a benzamide moiety linked to a pyrimidine ring substituted with a fluorophenyl group, which is expected to influence its biological activity significantly.
The biological activity of this compound primarily involves its interaction with specific molecular targets within the body, including receptors and enzymes that play crucial roles in various physiological processes.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer pathways, similar to other benzamide derivatives .
- Receptor Binding : It may also interact with receptors such as the serotonin receptor or phosphodiesterases, modulating their activity and affecting downstream signaling pathways .
Biological Activity
Recent research has highlighted several aspects of the biological activity of this compound:
Antitumor Activity
Studies have indicated that this compound exhibits significant antitumor properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has also been documented. It appears to reduce the release of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Case Studies
- In Vitro Studies : In laboratory settings, this compound demonstrated IC50 values indicating effective inhibition of target enzymes involved in tumor growth. For example, a study reported an IC50 value of approximately 50 µM against specific cancer cell lines .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, suggesting promising therapeutic potential in oncology .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-ethoxy-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3/c1-2-25-15-9-7-13(8-10-15)18(24)23-14-11-21-19(22-12-14)26-17-6-4-3-5-16(17)20/h3-12H,2H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIFEVMEDPYNJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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